molecular formula C12H18N4 B1530783 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine CAS No. 1707735-23-6

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B1530783
CAS No.: 1707735-23-6
M. Wt: 218.3 g/mol
InChI Key: RUYWWXCHOQZUDF-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It features a pyrimidinyl group substituted with a cyclopropyl moiety at the 6-position and a piperidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

  • Reduction: Reduction of the pyrimidinyl or piperidinyl groups.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, oxidized, or alkylated versions.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine is similar to other piperidine derivatives, such as 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol and 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid

Comparison with Similar Compounds

  • 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol

  • 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c13-10-3-5-16(6-4-10)12-7-11(9-1-2-9)14-8-15-12/h7-10H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYWWXCHOQZUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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